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Regimen
Patient
Population

Objective
Response Rate
(ORR)

Clinical
Benefit Rate
(CBR)

Median
Progression-Free
Survival (PFS)

Trametinib (MEKi)
Monotherapy (Part I)

mTNBC,
previously treated

(n=37)

5.4% (2/37) [1]
[2]

21.6% (8/37)
[1] [2]

7.7 weeks [1] [2]

Trametinib +
Uprosertib
Combination (Part II)

Patients

progressing on
Part I (n=19)

15.8% (3/19) [1]

[2]

31.6% (6/19)

[1] [2]

7.8 weeks [1] [2]

Trial Design notes: This was a two-part, single-arm study. All patients first received trametinib

monotherapy. Upon disease progression, eligible patients transitioned to the combination of trametinib (at a

reduced dose of 1.5 mg) and uprosertib (50 mg) [1] [2].

Experimental Protocol & Key Findings

For research reproducibility, here are the detailed methodologies and significant translational findings from

the cited study.
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Study Design: Open-label, two-part, Phase II, single-arm, multicenter trial [1] [2]

Patient Population: Patients with metastatic triple-negative breast cancer (mTNBC) previously
treated with chemotherapy [1] [2]

Interventions:
Part I (Monotherapy): Trametinib 2 mg orally, once daily [1] [2]

Part II (Combination): Trametinib 1.5 mg orally, once daily + Uprosertib 50 mg orally, once
daily [1] [2]

Key Biomarker Analysis: The study analyzed circulating tumor DNA (ctDNA). Clearance of ctDNA
at the beginning of the second treatment cycle (C2D1) was associated with significantly
improved progression-free survival (PFS) and overall survival (OS) in patients receiving
trametinib monotherapy, suggesting its potential as an early biomarker of response [1] [2].

Uprosertib's Mechanism of Action

The following diagram illustrates the therapeutic target of uprosertib within the PI3K/AKT/mTOR signaling

pathway, a crucial cascade often dysregulated in cancer.
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Uprosertib is a selective, ATP-competitive, and orally bioavailable AKT inhibitor [3]. It targets and

inhibits all three AKT isoforms (1, 2, and 3), which are key nodes in the PI3K/AKT/mTOR pathway. This

pathway is frequently hyperactivated in cancer and promotes tumor cell survival and growth [4] [3].
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Interpretation of Clinical Data

Limited Clinical Benefit: The data indicates that while adding uprosertib to trametinib after
progression increased the objective response rate, it did not extend median progression-free
survival [1] [2]. This suggests that the combination may overcome resistance in only a small subset
of patients or that the benefit is not sustained.

The Rationale for Combination: The combination of MEK and AKT inhibitors is scientifically
grounded. Resistance to MEK inhibitors can occur through activation of the PI3K/AKT pathway; thus,

simultaneously targeting both pathways aims to preempt this resistance mechanism [4]. The modest
success in this trial highlights the complexity of cancer signaling networks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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